molecular formula C20H14O8 B1667059 Bikaverin CAS No. 33390-21-5

Bikaverin

Cat. No. B1667059
CAS RN: 33390-21-5
M. Wt: 382.3 g/mol
InChI Key: ZOQMSOSJEWBMHP-UHFFFAOYSA-N
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Description

Bikaverin is a reddish pigment produced by different fungal species, most of them from the genus Fusarium . It presents antimicrobial and antitumor activities . Therefore, this substance could be used as an alternative additive in the food and pharmaceutical industries .


Synthesis Analysis

Bikaverin is a polyketide with a tetracyclic benzoxanthone structure, resulting from the activity of a specific class I multifunctional polyketide synthase and subsequent group modifications introduced by a monooxygenase and an O-methyltransferase . In some fungi, bikaverin is found with smaller amounts of a precursor molecule, called norbikaverin .


Molecular Structure Analysis

The structure of bikaverin (6,11-dihydroxy-3,8-dimethoxy-1-methyl-benzo-xanthein-7,10,12-trion, C20H14O8, molecular mass of 382.068 Da) was determined by its chemical synthesis followed by X-ray crystallography .


Chemical Reactions Analysis

The production of bikaverin by different fungal species depends on culture conditions, but it is mainly affected by nitrogen availability and pH . The synthesis is induced by nitrogen starvation and acidic pH, and it is favored by other factors, such as aeration, sulfate and phosphate starvation, or sucrose availability .


Physical And Chemical Properties Analysis

Bikaverin has a formula of C20H14O8 and a molecular weight of 382.32 g/mol . It is a red pigment with a polyketide tetracyclic benzoxanthone structure .

Safety And Hazards

Bikaverin is toxic if swallowed . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . Personal protective equipment should be used when handling bikaverin .

Future Directions

The list of regulatory proteins affecting bikaverin production will likely increase in the future, allowing a deeper knowledge of the complex underlying regulatory network . The easy detection of changes in bikaverin production represents a helpful tool for future research .

properties

IUPAC Name

7,10-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-6,11,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O8/c1-7-4-8(26-2)5-10-12(7)17(23)15-18(24)13-9(21)6-11(27-3)16(22)14(13)19(25)20(15)28-10/h4-6,21-22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNACSREWQXWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=O)C4=C(C3=O)C(=CC(=C4O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187020
Record name Bikaverin
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URL https://comptox.epa.gov/dashboard/DTXSID80187020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bikaverin

CAS RN

33390-21-5
Record name Bikaverin
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Record name Bikaverin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215139
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Record name Bikaverin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione
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Record name BIKAVERIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,990
Citations
MC Limón, R Rodríguez-Ortiz, J Avalos - Applied microbiology and …, 2010 - Springer
… Bikaverin is a reddish pigment produced by different fungal … Chemically, bikaverin is a polyketide with a tetracyclic … In some fungi, bikaverin is found with smaller amounts of a precursor …
Number of citations: 109 link.springer.com
MC Dos Santos, JL Bicas - Microbiological Research, 2021 - Elsevier
… bikaverin changes its color to blue after heat treatment, through a mechanism still unknown. In addition to the special behavior of color change by thermal treatment, bikaverin … bikaverin, …
Number of citations: 25 www.sciencedirect.com
J Schumacher, A Gautier, G Morgant, L Studt… - PLoS …, 2013 - journals.plos.org
… formation of bikaverin, we studied the relationship between bikaverin and fenhexamid resistance by performing growth assays on solid media differentially affecting bikaverin formation (…
Number of citations: 77 journals.plos.org
P Wiemann, A Willmann, M Straeten… - Molecular …, 2009 - Wiley Online Library
… the bikaverin gene cluster by characterizing five genes located adjacent to the bikaverin PKS… Targeted gene disruption of the five new genes confirmed a role in the synthesis of bikaverin…
Number of citations: 249 onlinelibrary.wiley.com
SW Son, HY Kim, GJ Choi, HK Lim… - Journal of applied …, 2008 - academic.oup.com
… They were identified as bikaverin and fusaric acid by mass and nuclear magnetic … plant pathogenic bacteria, but bikaverin was virtually inactive. Treatment with bikaverin at 300 μg ml −1 …
Number of citations: 136 academic.oup.com
P Linnemannstöns, J Schulte, M del Mar Prado… - Fungal Genetics and …, 2002 - Elsevier
… bikaverin. Here, we used a differential display method to clone a polyketide synthase gene pks4 responsible for the first step of bikaverin … pks4 transcripts and bikaverin biosynthesis in G…
Number of citations: 174 www.sciencedirect.com
A Bekaert, J Andrieux, M Plat - Tetrahedron letters, 1992 - Elsevier
… chromene further isomerized to a p.quinonic one, the synthesis of bikaverin 7 has been achieved via a six-step route involving selective dealkylation of bikaverin-dimethylether 6. …
Number of citations: 157 www.sciencedirect.com
J Balan, J Fuska, I Kuhr, V Kuhrová - Folia Microbiologica, 1970 - Springer
… C), named bikaverin was isolated from mycelium of Gibberella fujikuroi. Bikaverin is specifically … For production of bikaverin in a submerged culture the most convenient media are those …
Number of citations: 101 link.springer.com
JW Cornforth, G Ryback, PM Robinson… - Journal of the Chemical …, 1971 - pubs.rsc.org
… We prefer the name bikaverin, since the older ' lycopersin ' even if correctly applied invites … Two other reports 9~10 describe pigments which might also possibly be bikaverin. The ring …
Number of citations: 66 pubs.rsc.org
D Nirmaladevi, M Venkataramana… - Cellular and molecular …, 2014 - Springer
… , bikaverin was extracted from Fusarium oxysporum f. sp. lycopersici and its structural characterization was carried out. Further, we explored the protective effects of bikaverin … bikaverin …
Number of citations: 79 link.springer.com

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